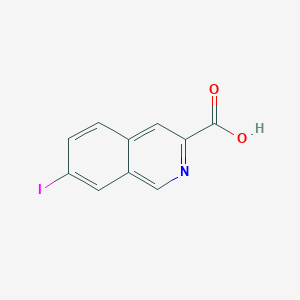
7-Iodoisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoisoquinoline-3-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the iodination of isoquinoline-3-carboxylic acid. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Isoquinoline-3-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Isoquinoline-3-methanol or other reduced forms.
Scientific Research Applications
7-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-iodoisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and applications.
7-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-Chloroisoquinoline-3-carboxylic acid:
Uniqueness: 7-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens make it particularly useful in various chemical transformations and biological interactions.
Properties
Molecular Formula |
C10H6INO2 |
|---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
7-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) |
InChI Key |
QHILQBNMDFKXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















